molecular formula C12H11BF7N3 B14082716 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

Cat. No.: B14082716
M. Wt: 341.04 g/mol
InChI Key: ZKDQJQYTBGIZRD-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolo[2,1-c][1,2,4]triazolium core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate. This multi-component reaction is known for its high efficiency and scalability, providing a straightforward route to the desired triazole scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the phenyl ring .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate involves its interaction with specific molecular targets

Properties

Molecular Formula

C12H11BF7N3

Molecular Weight

341.04 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C12H11F3N3.BF4/c13-12(14,15)9-3-5-10(6-4-9)18-8-17-7-1-2-11(17)16-18;2-1(3,4)5/h3-6,8H,1-2,7H2;/q+1;-1

InChI Key

ZKDQJQYTBGIZRD-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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